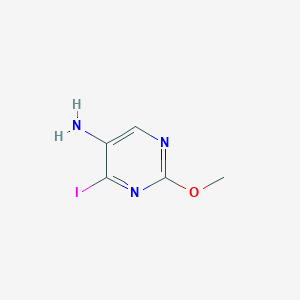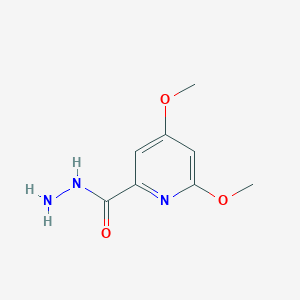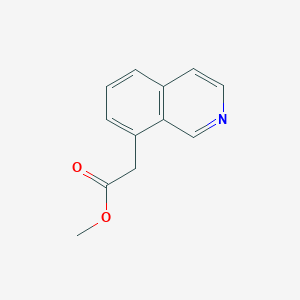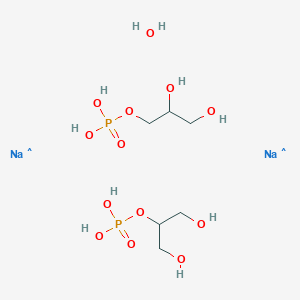
CID 122173582
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium mono(1,3-dihydroxypropan-2-yl phosphate) mono(2,3-dihydroxypropyl phosphate) hydrate (mixture) is a chemical compound with the molecular formula C6H20Na2O13P2. It is a disodium salt of a phosphate ester, which is often used in various scientific and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium mono(1,3-dihydroxypropan-2-yl phosphate) mono(2,3-dihydroxypropyl phosphate) hydrate typically involves the reaction of 1,3-dihydroxypropan-2-yl phosphate with 2,3-dihydroxypropyl phosphate in the presence of sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The mixture is then hydrated to obtain the final compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and purity, often involving multiple purification steps such as crystallization and filtration. The compound is then dried and stored under inert atmosphere to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium mono(1,3-dihydroxypropan-2-yl phosphate) mono(2,3-dihydroxypropyl phosphate) hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The phosphate groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various phosphate esters .
Wissenschaftliche Forschungsanwendungen
Disodium mono(1,3-dihydroxypropan-2-yl phosphate) mono(2,3-dihydroxypropyl phosphate) hydrate is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: In studies involving phosphate metabolism and enzyme activity.
Medicine: As a potential therapeutic agent in the treatment of certain diseases.
Industry: In the production of specialty chemicals and as an additive in various formulations.
Wirkmechanismus
The mechanism of action of disodium mono(1,3-dihydroxypropan-2-yl phosphate) mono(2,3-dihydroxypropyl phosphate) hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium phosphate: A simpler phosphate salt with similar applications but different chemical properties.
Sodium tripolyphosphate: A more complex phosphate compound used in detergents and water treatment.
Sodium hexametaphosphate: Another phosphate compound with applications in food and industrial processes.
Uniqueness
Disodium mono(1,3-dihydroxypropan-2-yl phosphate) mono(2,3-dihydroxypropyl phosphate) hydrate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. This makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C6H20Na2O13P2 |
|---|---|
Molekulargewicht |
408.14 g/mol |
InChI |
InChI=1S/2C3H9O6P.2Na.H2O/c4-1-3(5)2-9-10(6,7)8;4-1-3(2-5)9-10(6,7)8;;;/h2*3-5H,1-2H2,(H2,6,7,8);;;1H2 |
InChI-Schlüssel |
ISKUMKFFKJGJCV-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CO)OP(=O)(O)O)O.C(C(COP(=O)(O)O)O)O.O.[Na].[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


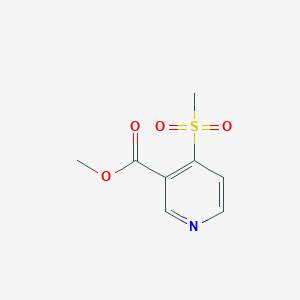

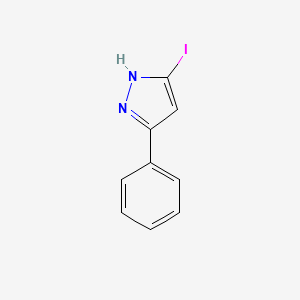
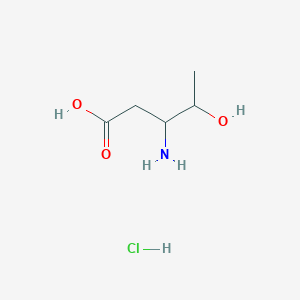
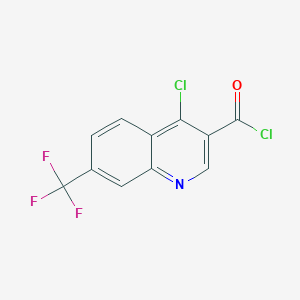
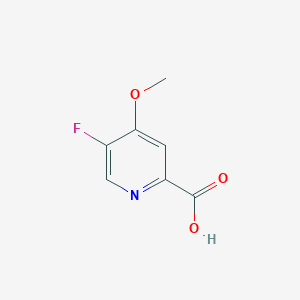

![2,7-Dichloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13657159.png)
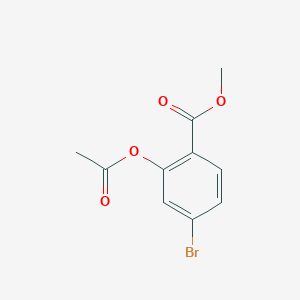

![Pyrrolo[1,2-b]pyridazine-6-carboxamide](/img/structure/B13657185.png)
